Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
CAS No.: 3339-86-4
Cat. No.: VC17284848
Molecular Formula: C28H27NO4
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3339-86-4 |
|---|---|
| Molecular Formula | C28H27NO4 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |
| Standard InChI Key | NHOFTFPUBOZDPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate, reflects its core structure: a 2,5-dihydropyrrole ring (a pyrrole derivative with two single bonds in the ring) substituted at positions 1, 2, and 5 with phenyl groups and at positions 3 and 4 with ethoxycarbonyl (-COOEt) groups. The partial saturation of the pyrrole ring introduces conformational flexibility, which may influence its reactivity and intermolecular interactions.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| CAS Registry Number | 3339-86-4 |
| IUPAC Name | Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |
Physical Properties
While explicit data on melting point, solubility, and spectral characteristics are unavailable in public literature, inferences can be drawn from analogous pyrrole derivatives:
-
Solubility: Likely low in polar solvents (e.g., water) due to the hydrophobic phenyl and ester groups. Soluble in organic solvents like dichloromethane or tetrahydrofuran.
-
Stability: Expected to be stable under standard laboratory conditions, though ester groups may hydrolyze under acidic or basic conditions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves multi-step protocols starting from simpler pyrrole precursors. A plausible route includes:
-
Pyrrole Ring Formation: Using a Paal-Knorr synthesis or condensation of α-aminoketones with diketones.
-
Substitution Reactions: Sequential Friedel-Crafts alkylation or arylboronic acid coupling to introduce phenyl groups.
-
Esterification: Reaction with ethyl chloroformate or transesterification to install the dicarboxylate groups.
Chemical Transformations
The compound’s reactivity is dominated by its ester and dihydropyrrole moieties:
-
Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to form the corresponding dicarboxylic acid, enabling further derivatization (e.g., amidation).
-
Reduction: The dihydropyrrole ring may undergo further reduction to a fully saturated pyrrolidine, altering its electronic properties.
-
Electrophilic Substitution: The phenyl groups can participate in nitration, sulfonation, or halogenation reactions.
Applications and Research Findings
Materials Science
The conjugated π-system and ester groups suggest utility in:
-
Organic Electronics: As electron-transport layers in OLEDs or semiconductors.
-
Coordination Chemistry: As ligands for metal-organic frameworks (MOFs) due to nitrogen’s lone pair.
Comparative Analysis with Related Compounds
Table 2: Comparison of Pyrrole Derivatives
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate | 1,2,5-Ph; 3,4-COOEt | 441.5 | Pharmaceuticals, MOFs | |
| Diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5) | 3,4-COOEt | 227.2 | Organic synthesis intermediate | |
| Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | 1,5-Me; 3-Ph; 2,4-COOEt | 315.4 | Fluorescent probes |
Key differences in substituent position and ring saturation drastically alter electronic profiles and application suitability .
Analytical Characterization
Standard techniques for structural elucidation include:
-
NMR Spectroscopy: and NMR to confirm substitution patterns.
-
Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation pathways.
-
X-ray Crystallography: To resolve stereochemistry and packing arrangements.
Future Research Directions
-
Pharmacological Screening: Evaluate anticancer, antimicrobial, or anti-inflammatory activity.
-
Materials Optimization: Test performance in optoelectronic devices or catalytic systems.
-
Synthetic Methodology: Develop streamlined routes for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume